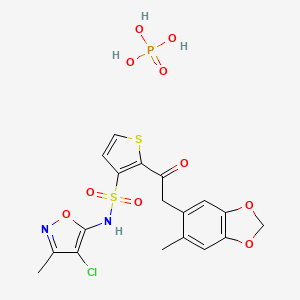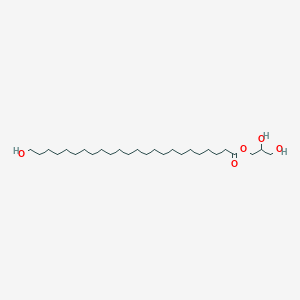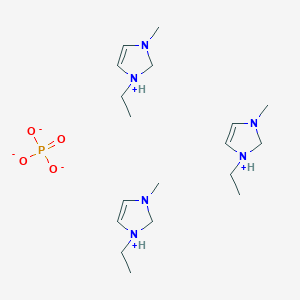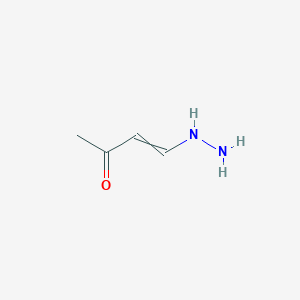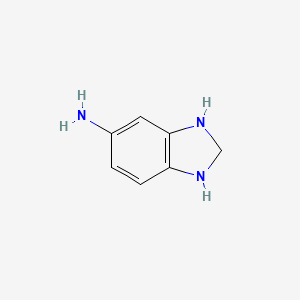
15-Methylhentetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methylhentetracontane is a long-chain hydrocarbon with the molecular formula C42H86 It is a member of the alkane family, characterized by its saturated carbon chain with a single methyl group attached to the 15th carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhentetracontane typically involves the alkylation of hentetracontane . This process can be achieved through the Friedel-Crafts alkylation method, where hentetracontane reacts with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and fractional distillation of petroleum products. These processes allow for the isolation and purification of long-chain hydrocarbons, including this compound, from complex mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 15-Methylhentetracontane primarily undergoes substitution reactions due to its saturated nature. Common reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.
Oxidation: Though alkanes are generally resistant to oxidation, under extreme conditions, they can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products:
Halogenated alkanes: Products of halogenation.
Alcohols, aldehydes, and carboxylic acids: Products of oxidation under specific conditions.
Aplicaciones Científicas De Investigación
15-Methylhentetracontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Industry: Utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 15-Methylhentetracontane is primarily related to its hydrophobic interactions . In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within lipid bilayers, potentially influencing membrane-associated processes.
Comparación Con Compuestos Similares
Hentetracontane (C41H84): A straight-chain alkane without the methyl substitution.
Hexadecane (C16H34): A shorter-chain alkane with similar hydrophobic properties.
Uniqueness: 15-Methylhentetracontane is unique due to its specific methyl substitution, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts. This structural variation can also affect its interactions in biological and industrial applications.
Propiedades
Número CAS |
185037-98-3 |
|---|---|
Fórmula molecular |
C42H86 |
Peso molecular |
591.1 g/mol |
Nombre IUPAC |
15-methylhentetracontane |
InChI |
InChI=1S/C42H86/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-42(3)40-38-36-34-32-30-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3 |
Clave InChI |
ZSPSASVLIIVKBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


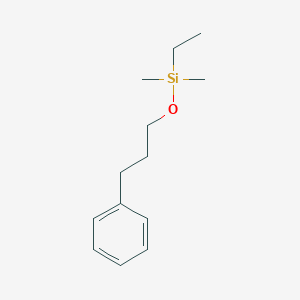
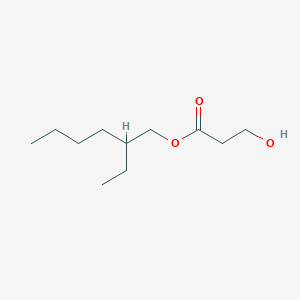
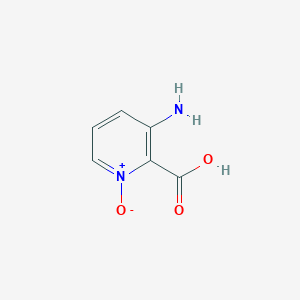
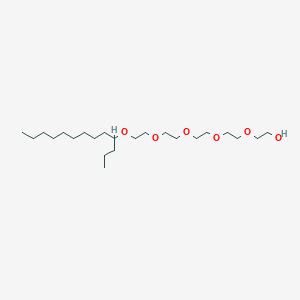
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
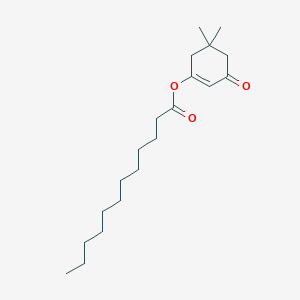
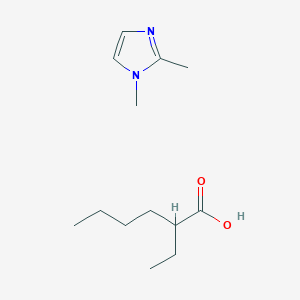
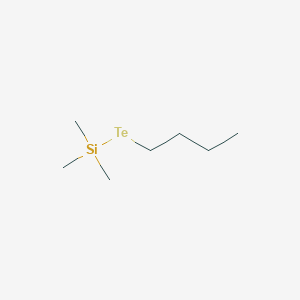
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
